Pedilstatin

Description

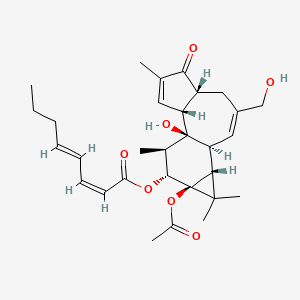

Structure

3D Structure

Properties

Molecular Formula |

C30H40O7 |

|---|---|

Molecular Weight |

512.6 g/mol |

IUPAC Name |

[(1R,2R,6R,10S,11R,13S,14R,15R)-13-acetyloxy-1-hydroxy-8-(hydroxymethyl)-4,12,12,15-tetramethyl-5-oxo-14-tetracyclo[8.5.0.02,6.011,13]pentadeca-3,8-dienyl] (2Z,4E)-octa-2,4-dienoate |

InChI |

InChI=1S/C30H40O7/c1-7-8-9-10-11-12-24(33)36-27-18(3)29(35)22-13-17(2)25(34)21(22)14-20(16-31)15-23(29)26-28(5,6)30(26,27)37-19(4)32/h9-13,15,18,21-23,26-27,31,35H,7-8,14,16H2,1-6H3/b10-9+,12-11-/t18-,21-,22-,23+,26-,27-,29+,30-/m1/s1 |

InChI Key |

ALKHEZOKTHCOBM-GTBZSHDQSA-N |

SMILES |

CCCC=CC=CC(=O)OC1C(C2(C3C=C(C(=O)C3CC(=CC2C4C1(C4(C)C)OC(=O)C)CO)C)O)C |

Isomeric SMILES |

CCC/C=C/C=C\C(=O)O[C@@H]1[C@H]([C@@]2([C@@H]3C=C(C(=O)[C@@H]3CC(=C[C@H]2[C@H]4[C@@]1(C4(C)C)OC(=O)C)CO)C)O)C |

Canonical SMILES |

CCCC=CC=CC(=O)OC1C(C2(C3C=C(C(=O)C3CC(=CC2C4C1(C4(C)C)OC(=O)C)CO)C)O)C |

Synonyms |

13-O-acetyl-12-O-(2'Z,4'E-octadienoyl)-4alpha-deoxyphorbol pedilstatin |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Pedilstatin and Analogues

Biosynthetic Pathway Elucidation and Enzyme Characterization

Chemoenzymatic Synthesis Approaches for Pedilstatin Derivatives

Chemoenzymatic synthesis combines chemical reactions with enzymatic catalysis, offering advantages such as high selectivity (regio-, stereo-, and chemo-selectivity) and milder reaction conditions compared to purely chemical methods. nih.govnih.gov While direct information on the chemoenzymatic synthesis of this compound derivatives is not extensively detailed in the search results, the broader field of natural product synthesis utilizes such approaches to overcome synthetic hurdles. For instance, in the synthesis of complex carbohydrates like ADP-D-glycero-β-D-manno-heptose, chemoenzymatic methods have been successfully employed, demonstrating the efficiency of combining chemical steps for intermediate synthesis with enzymatic reactions for specific transformations. nih.gov Similarly, plant type III polyketide synthases, in conjunction with synthetic chemistry, have been used to create diverse polyketide products by accepting various non-physiological substrates. nih.gov This strategy highlights the potential for using enzymes to introduce specific functionalities or modify complex scaffolds like this compound. Biocatalysis, a component of chemoenzymatic synthesis, has been successfully applied to the hydroxylation of complex molecules such as cyclosporine derivatives, showcasing its utility in introducing specific functional groups at challenging positions. nih.gov

Molecular and Cellular Mechanisms of Action of Pedilstatin

Identification and Characterization of Primary Molecular Targets

The primary molecular targets of Pedilstatin, consistent with its classification as a phorbol (B1677699) ester, are the C1 domains of Protein Kinase C (PKC) isoforms. These domains are crucial for the enzyme's activation and translocation within the cell synaptogen.comucsd.edufrontiersin.org.

Phorbol esters, including this compound, bind to the C1 domains of conventional (cPKCs) and novel (nPKCs) Protein Kinase C isoforms synaptogen.commdpi.comfrontiersin.orgguidetopharmacology.org. This binding occurs at a hydrophilic cleft on a largely hydrophobic surface of the C1 domains. The interaction enhances the hydrophobicity of this surface, facilitating the association of the C1 domain with the phospholipid bilayer of cell membranes synaptogen.comucsd.edufrontiersin.org. This membrane translocation is a critical step in PKC activation, leading to the removal of the pseudosubstrate region from the enzyme's catalytic site synaptogen.comucsd.edu.

While specific binding affinity (Kd) or kinetic data (kon, koff) for this compound itself are not extensively detailed in the public domain, phorbol esters generally exhibit high binding affinities for PKC isoforms. Their binding affinities are typically in the nanomolar (nM) or even sub-nanomolar range, which is significantly higher (over two orders of magnitude) than that of the endogenous activator diacylglycerol (DAG), which binds at micromolar (µM) levels synaptogen.com. This higher potency is attributed to the rigid conformational orientation of their hydrophilic pharmacophores synaptogen.com.

Table 1: Representative Binding Affinities of Phorbol Esters to PKC Isoforms

| Ligand Class | Target | Binding Affinity Range (Approx.) | Reference |

| Phorbol Esters | PKC | nM to sub-nM | synaptogen.com |

| Diacylglycerol | PKC | µM | synaptogen.com |

The role of PKC as a primary target for phorbol esters like this compound is well-established through various cellular studies. The reported anticancer and anti-HIV activities of this compound provide strong indirect evidence of its cellular target engagement researchgate.netmdpi.comrsc.org. For instance, phorbol esters are known to stimulate the kinase activity of PKC and can antagonize HIV-1 latency efficiently researchgate.net. The cytotoxic activity of this compound on cancer cell lines further supports its interaction with cellular machinery involved in cell growth regulation researchgate.netrsc.org.

While direct gene silencing or overexpression studies specifically validating this compound's interaction with PKC isoforms were not explicitly found, the broader understanding of phorbol ester pharmacology provides the context. Studies on other phorbol esters have shown that manipulating PKC expression or activity through genetic means significantly alters cellular responses to these compounds, thereby validating PKC as a critical target mdpi.comfrontiersin.orgnih.gov.

Polypharmacology, where a single molecule interacts with multiple targets, is a recognized phenomenon in drug discovery, influencing both therapeutic efficacy and potential off-target effects nih.govresearchgate.netnih.gov. As a phorbol ester, this compound's primary interaction is with PKC. However, the broad biological activities reported for this compound (e.g., anticancer, anti-HIV) suggest that it might engage with other molecular targets or influence multiple pathways beyond direct PKC activation researchgate.netmdpi.com.

Research into phorbol esters has indicated that some observed cellular effects attributed to PKC modulation might also involve other signaling molecules synaptogen.com. The C1 domains, to which phorbol esters bind, are found in various proteins beyond PKC, including some Ras guanine (B1146940) nucleotide exchange factors (GEFs) and other signaling proteins, suggesting potential for broader interactions. However, specific off-targets for this compound have not been explicitly identified in the available literature beyond its well-known interaction with PKC. The concept of polypharmacology in research settings aims to systematically uncover such additional interactions, which can explain side effects or lead to drug repurposing nih.govresearchgate.net.

Target Validation in Cellular Systems (e.g., gene silencing, overexpression studies)

Elucidation of Intracellular Signaling Pathways Modulated by this compound

This compound's influence on intracellular signaling pathways is primarily mediated through its activation of Protein Kinase C, which in turn orchestrates a cascade of phosphorylation events and modulates various cellular processes.

This compound, as a phorbol ester, acts as a potent activator of Protein Kinase C (PKC) researchgate.netrsc.orgsynaptogen.com. PKC is a family of serine/threonine kinases that plays a central role in numerous cellular processes, including cell proliferation, differentiation, migration, and immune responses mdpi.comfrontiersin.org. The PKC family is broadly categorized into conventional (cPKCs: α, βI, βII, γ), novel (nPKCs: δ, ε, η, θ), and atypical (aPKCs: ζ, ι/λ) isoforms, based on their activation requirements mdpi.comfrontiersin.orgguidetopharmacology.org. Phorbol esters, including this compound, primarily activate cPKCs and nPKCs by binding to their C1 regulatory domains synaptogen.commdpi.comfrontiersin.org.

Upon binding of this compound, PKC isoforms undergo a conformational change and translocate from the cytosol to the cell membrane, where they become fully activated synaptogen.comucsd.edufrontiersin.org. This activation leads to the phosphorylation of a wide range of downstream protein substrates, initiating or modulating various signaling cascades nih.govnih.govnih.gov. The specific cellular outcome depends on the activated PKC isoform, its subcellular localization, and the availability of its substrates synaptogen.comfrontiersin.org.

For example, PKC activation by phorbol esters can influence pathways related to cell growth inhibition, as seen in this compound's anticancer activity researchgate.netrsc.org. PKC isoforms are involved in regulating transcription factors like NF-κB and AP-1, which are crucial for gene expression related to inflammation, proliferation, and survival mdpi.com. The modulation of these phosphorylation events by this compound contributes to its observed biological effects.

While this compound's primary mechanism is through PKC activation, phorbol esters, as a class, have been implicated in modulating G-Protein Coupled Receptor (GPCR) signaling, albeit often indirectly or through specific interactions . GPCRs are a large family of cell surface receptors that, upon ligand binding, activate heterotrimeric G proteins, leading to the generation of secondary messengers (e.g., cAMP, IP3, DAG) and subsequent activation of various intracellular signaling cascades, including those involving kinases nih.govnih.govpharmacognosy.us.

One notable connection is the identification of GPRC5A (G-Protein Coupled Receptor, Class C, Group 5, Member A) as a phorbol ester-induced orphan receptor nih.gov. This suggests that phorbol esters can influence the expression or activity of certain GPCRs. However, the exact nature of this compound's direct or indirect modulation of specific GPCRs and their downstream signaling pathways remains an area requiring further dedicated research. The available literature primarily emphasizes the PKC-centric mechanism of phorbol esters.

Impact on Nuclear Receptor Activities

Nuclear receptors (NRs) constitute a superfamily of ligand-activated transcription factors that play pivotal roles in regulating gene expression, influencing a wide array of physiological functions including development, cell differentiation, metabolism, and inflammatory responses. sdbonline.orgnih.govbiorxiv.orgresearchgate.netjocmr.comebi.ac.uk While comprehensive experimental data specifically detailing this compound's direct impact on the activity of various nuclear receptors remains limited in current literature, predictive models suggest a potential interaction with the androgen receptor (NR-AR). researchgate.net Furthermore, research has indicated a relationship between this compound and nuclear receptor corepressor activity. mdpi.com The broader class of phorbol esters, to which this compound belongs, is known to modulate cellular signaling pathways, which can indirectly influence nuclear receptor function. For instance, some nuclear receptors, such as Rev-Erbβ (NR1D2), are known to regulate lipid and energy homeostasis. preprints.org Further targeted investigations are warranted to precisely define this compound's direct and indirect modulatory effects on specific nuclear receptor activities and their downstream transcriptional consequences.

This compound's Influence on Key Cellular Processes for Mechanistic Insight

This compound exerts its biological effects by influencing several fundamental cellular processes, offering insights into its mechanistic profile.

Regulation of Cell Proliferation and Apoptosis Induction Pathways

This compound has been identified as a potent inhibitor of cancer cell growth, demonstrating significant antiproliferative effects. researchgate.net Studies have shown that this compound effectively inhibits the growth of the P388 lymphocytic leukemia cell line, with an ED50 value of 0.28 µg/mL. researchgate.net Its anticancer properties are also linked to its ability to induce apoptosis in leukemia cell lines. researchgate.net A significant molecular target for this compound is Protein Kinase C (PKC), an enzyme family crucial for regulating cell proliferation, differentiation, and apoptosis. this compound inhibits Protein Kinase C with a Ki of 620 ± 20 nM. researchgate.net The modulation of PKC activity by phorbol esters like this compound can lead to downstream effects that influence cell cycle progression and programmed cell death. d-nb.info

Table 1: this compound's Effects on Cell Proliferation and Protein Kinase C Activity

| Target/Activity | Value | Unit | Reference |

| P388 lymphocytic leukemia cell line growth inhibition (ED50) | 0.28 | µg/mL | researchgate.net |

| Protein Kinase C (PKC) inhibition (Ki) | 620 ± 20 | nM | researchgate.net |

Modulation of Autophagy and Lysosomal Function

Autophagy and lysosomal function are critical cellular processes involved in the degradation and recycling of macromolecules, maintaining cellular homeostasis, and providing nutrients during stress. nih.goveuropa.eunih.gov The autophagy-lysosomal pathway (ALP) is essential for clearing damaged organelles and aggregated proteins. ijbs.comeuropa.eu While these pathways are fundamental to cellular health and disease, specific experimental data directly demonstrating this compound's modulation of autophagy or lysosomal function are not extensively detailed in the current literature. General mechanisms of autophagy can be activated by down-regulation of mTOR Complex 1 (mTORC1) activity, which is often linked to lysosomal function. nih.govnih.govbiorxiv.org Further research is needed to determine if this compound directly or indirectly influences these complex cellular degradation and recycling mechanisms.

Effects on Cellular Metabolism and Bioenergetics

Cellular metabolism and bioenergetics encompass the processes by which cells generate and utilize energy, primarily through pathways like glycolysis and oxidative phosphorylation in the mitochondria. biorxiv.orgresearchgate.net this compound has been reported to act as an inhibitor of NADH oxidase activity. researchgate.net NADH oxidase is a crucial enzyme involved in the mitochondrial respiratory chain, a central component of cellular bioenergetics responsible for ATP production. researchgate.net Inhibition of this enzyme would directly impact the cell's ability to produce energy, potentially leading to metabolic shifts. The broader influence of compounds like this compound on cellular metabolism could also be inferred through its potential interactions with nuclear receptors, some of which, such as Rev-Erbβ, are known to regulate lipid and energy homeostasis. preprints.org

Impact on Cell Migration, Adhesion, and Invasion Mechanisms

Structure Activity Relationships Sar and Structure Mechanism Relationships Smr of Pedilstatin

Elucidation of Key Pharmacophores and Structural Motifs for Molecular Interaction

Pedilstatin is formally known as 13-O-acetyl-12-O-[2'Z,4'E-octadienoyl]-4α-deoxyphorbol acs.orgnih.gov. Its core structure is a 4-deoxyphorbol backbone, a tetracyclic diterpene, which is esterified at positions C-12 and C-13 acs.orgnih.govnih.gov. The key pharmacophoric elements of this compound are primarily associated with this phorbol (B1677699) scaffold and its attached acyl groups: an acetyl group at C-13 and a (2Z,4E)-octa-2,4-dienoyl group at C-12 acs.orgnih.govnih.gov.

The phorbol ester scaffold itself is a well-recognized structural motif known for its ability to activate Protein Kinase C (PKC), a crucial enzyme involved in various cellular signaling pathways nih.govrsc.orgresearchgate.net. This compound has been shown to inhibit protein kinase C with a Kᵢ of 620 ± 20 nM acs.orgnih.gov. The specific arrangement of hydroxyl groups (or their esterified forms) and the hydrophobic acyl chains on the phorbol skeleton are critical for mediating these interactions. The rigidity and three-dimensional orientation of the phorbol ring system, coupled with the flexibility of the ester side chains, are presumed to play significant roles in its molecular recognition by target proteins.

Systematic Structural Modifications and Their Impact on Target Binding and Molecular Activity

While this compound has demonstrated significant biological activities, detailed systematic structural modification studies solely focused on this compound itself, with specific data on how each alteration impacts its target binding and molecular activity, are not extensively detailed in the readily available literature. However, general principles observed for the broader class of phorbol esters, to which this compound belongs, can provide insights into potential SAR aspects.

This compound exhibits potent activity against the P388 lymphocytic leukemia cell line with an ED₅₀ of 0.28 µg/mL acs.orgnih.gov. It also provides protection (up to 80%) of human-derived lymphoblastoid CEM-SS cells from HIV-1 infection and cell-killing at concentrations of 2-5 µM acs.orgnih.gov.

Table 1: Biological Activities of this compound

| Activity | Target/Cell Line | Value | Unit | Citation |

| Cancer Cell Growth Inhibition | P388 lymphocytic leukemia | 0.28 | µg/mL | acs.orgnih.gov |

| Protection from HIV-1 Infection | CEM-SS cells | 2-5 | µM | acs.orgnih.gov |

| Protein Kinase C (PKC) Inhibition | Protein Kinase C | 620 ± 20 | nM (Kᵢ) | acs.orgnih.gov |

| Anti-HIV-1 Activity | Human Immunodeficiency Virus 1 | 1030 | nM (EC₅₀) | qmclab.com |

| CEM-SS Cell Activity | CEM-SS | 13300 | nM (IC₅₀) | qmclab.com |

Note: The ED₅₀ value of 0.28 µg/mL for P388 leukemia cells is equivalent to approximately 546 nM, given this compound's molecular weight of 512.6 g/mol nih.gov.

The nature and position of the acyl substituents on the phorbol core are critical for the biological activity of phorbol esters. In this compound, the 13-O-acetyl and 12-O-(2'Z,4'E-octadienoyl) groups are key. Variations in the length, branching, and saturation of these ester chains in related phorbol esters have been shown to influence their potency and selectivity towards PKC isozymes and other targets. While specific data on how modifications to these particular substituents in this compound affect its activity are not detailed in the provided sources, it is generally understood for phorbol esters that the hydrophobic interactions mediated by these acyl chains are crucial for membrane partitioning and interaction with the C1 domain of PKC.

This compound possesses a defined stereochemistry, including its 4α-deoxyphorbol configuration and the (2Z,4E) configuration of the octadienoyl chain acs.orgnih.govnih.gov. Stereochemistry is paramount in molecular recognition, as biological targets often exhibit high specificity for particular three-dimensional arrangements of ligands. For phorbol esters, the precise spatial orientation of functional groups on the rigid polycyclic core is essential for productive binding to enzymes like PKC. Alterations in stereocenters could lead to significant changes or complete loss of activity due to impaired fitting into the binding pocket or disruption of critical interactions. For example, in other diterpenes like Calanolides, the stereochemistry of the C-12 hydroxyl group and the presence of methyl groups at C-10 and C-11 have been identified as important for anti-HIV activity mdpi.com.

Substituent Effects on Binding Affinity and Modulatory Efficacy

Conformational Analysis and Dynamics in Target Interaction

Conformational analysis explores the various three-dimensional shapes a molecule can adopt, while dynamics studies examine how these conformations change over time and during interaction with a target. For a complex molecule like this compound with its polycyclic structure and flexible ester side chains, understanding its preferred conformations and dynamic behavior is vital for deciphering its mechanism of action. The ability of a ligand to adopt a conformation complementary to its binding site (induced fit) or to pre-exist in such a conformation (conformational selection) significantly influences binding affinity and efficacy. Although specific detailed conformational analysis or dynamics studies of this compound interacting with its targets are not explicitly provided in the search results, such studies are generally important for understanding the molecular basis of activity for natural products nih.gov.

Computational Chemistry Approaches in this compound SAR Studies

Computational chemistry approaches, such as molecular docking and dynamics simulations, are powerful tools used to investigate SAR and SMR by predicting and analyzing molecular interactions at an atomic level.

Molecular docking aims to predict the preferred orientation of a ligand (like this compound) when bound to a protein target, thereby estimating its binding affinity researchgate.net. This can provide insights into key residues involved in the interaction and the types of intermolecular forces at play (e.g., hydrogen bonds, hydrophobic interactions, π-stacking). Molecular dynamics (MD) simulations extend this by simulating the time-dependent behavior of the ligand-target complex, providing information on the stability of the binding, conformational changes, and the flexibility of both the ligand and the protein researchgate.netresearchgate.net.

While these computational methods are widely applied in natural product drug discovery and SAR investigations for various compounds, including other anti-HIV agents and PKC modulators researchgate.netmdpi.comresearchgate.netresearchgate.netacs.orgresearchgate.net, specific detailed findings from molecular docking or dynamics simulations directly related to this compound's SAR are not explicitly available in the provided search results. Such studies would be instrumental in precisely defining the binding mode of this compound with its targets, such as PKC or components of the HIV machinery, and in guiding the rational design of analogs with improved potency or selectivity.

Pedilstatin in Preclinical Mechanistic and Cellular Model Systems

In Vitro Cellular Assays for Investigating Molecular Pathways

In vitro cellular assays are instrumental in dissecting the molecular pathways modulated by Pedilstatin, offering a controlled environment to observe its direct effects on various cell types.

High-throughput screening (HTS) is a powerful methodology employed to rapidly assess the effects of a large number of compounds on specific molecular pathways or targets. This approach facilitates the identification of compounds that modulate particular biological processes or engage with specific proteins. This compound has been identified as an inhibitor of protein kinase C (PKC) with a K(i) of 620 ± 20 nM ontosight.ai. This direct target engagement suggests that this compound exerts its cellular effects, at least in part, through the modulation of PKC activity, an enzyme family involved in numerous cellular signaling pathways wikipedia.orgontosight.ai.

Live-cell imaging techniques enable real-time observation of dynamic cellular processes, providing valuable insights into the temporal and spatial responses of cells to external stimuli or compounds. These methods allow researchers to track changes in cell morphology, organelle dynamics, protein localization, and cellular events such as division or migration citeab.com. While live-cell imaging is a powerful tool for understanding dynamic cellular responses to compounds, specific detailed research findings on this compound's dynamic cellular responses using this technique were not extensively detailed in the provided literature.

Proteomic and metabolomic profiling are comprehensive analytical approaches used to identify and quantify the entire set of proteins (proteome) or small molecules (metabolome) within a biological sample. When applied in response to compound exposure, these techniques can reveal global changes in cellular pathways, stress responses, and metabolic adaptations. Such profiling can elucidate the downstream effects of a compound's activity and identify potential biomarkers or affected pathways. Although the general utility of proteomic and metabolomic profiling in understanding cellular responses to compounds is well-established, specific data detailing the proteomic or metabolomic changes induced by this compound exposure were not found in the provided search results.

This compound has demonstrated significant growth inhibitory activity in various cancer cell lines. Notably, it was found to inhibit the growth of the P388 lymphocytic leukemia cell line with an ED50 (effective dose 50%) of 0.28 µg/mL ontosight.ai. Furthermore, at concentrations ranging from 2-5 µM, this compound offered protection (up to 80%) to human-derived lymphoblastoid CEM-SS cells from infection and cell-killing by HIV-1 ontosight.ai. This indicates its potential as a cancer cell growth inhibitor. The growth inhibition observed in these cell lines highlights this compound's direct impact on cellular proliferation and viability.

Table 1: this compound's Growth Inhibition in Cell Lines

| Cell Line | Activity (ED50/Concentration) | Effect | Reference |

| P388 lymphocytic leukemia | 0.28 µg/mL (ED50) | Significant growth inhibition | ontosight.ai |

| CEM-SS (human lymphoblastoid) | 2-5 µM | Protection (up to 80%) from HIV-1 infection and cell-killing | ontosight.ai |

Proteomic and Metabolomic Profiling in Response to this compound Exposure

In Vivo Animal Models for Mechanistic Elucidation (Non-therapeutic context)

Animal models play a critical role in mechanistic elucidation by allowing researchers to study the effects of compounds within a complex biological system, beyond the confines of in vitro settings. In a non-therapeutic context, these models are used to understand the fundamental biological processes and molecular mechanisms underlying various physiological and pathological conditions.

Animal models are indispensable for investigating the molecular pathogenesis of diseases, offering a platform to observe how genetic, molecular, and inflammatory pathways interact to initiate and drive disease progression. While this compound has been identified as a cancer cell growth inhibitor and its source plant is associated with anti-inflammatory properties ontosight.ai, specific detailed research findings on the non-therapeutic use of this compound in animal models for the mechanistic elucidation of disease pathogenesis at a molecular level were not explicitly described in the provided search results. Such studies would typically involve administering the compound to animal models of specific diseases to observe its impact on molecular markers, signaling pathways, and cellular events relevant to the disease's progression, without necessarily focusing on a therapeutic outcome.

Pharmacodynamic Biomarker Discovery and Validation in Model Organisms

Pharmacodynamic (PD) biomarkers are crucial indicators that reflect a drug's effect on its target and the body's biological or physiological functions. nih.govveedalifesciences.com While the importance of PD biomarkers in preclinical drug development and clinical trials is well-recognized for assessing efficacy and understanding drug mechanisms cancer.govnih.govveedalifesciences.comnih.gov, specific information detailing the discovery or validation of pharmacodynamic biomarkers directly attributable to this compound in model organisms is not explicitly available in the provided research findings. The existing data primarily describe the direct cellular and enzymatic effects of this compound rather than identified biomarkers that could quantitatively measure its target engagement or downstream pharmacological responses in a broader biological system.

Mechanistic Studies on Organ-Specific Cellular Responses in Animal Models

While this compound has demonstrated significant in vitro activities, detailed mechanistic studies focusing on its organ-specific cellular responses in animal models are not extensively described in the provided literature. General discussions on the use of animal models in cancer research or for evaluating plant extracts exist jocmr.comnih.gov, and some studies mention the toxicity of phorbol (B1677699) esters in animals ebi.ac.uk. However, specific investigations into how this compound elicits its observed effects (e.g., anti-leukemic or anti-HIV activity) at an organ-specific cellular level within in vivo animal systems are not detailed in the available search results.

Organoid and 3D Cell Culture Models for Complex System Analysis

Organoid and 3D cell culture models represent advanced in vitro systems that aim to mimic the complex cellular interactions and tissue architecture found in vivo, offering more physiologically relevant platforms for research compared to traditional 2D monolayer cultures. jocmr.comnih.govuni-mainz.denih.govthewellbio.comyoutube.comyoutube.comyoutube.com These models are increasingly utilized for disease modeling, drug screening, and understanding complex biological processes. jocmr.comnih.govuni-mainz.denih.govyoutube.comyoutube.com

Despite the growing utility of organoids and 3D cell cultures in biomedical research, specific studies detailing the application of these advanced models to investigate the complex system analysis or therapeutic effects of this compound are not explicitly provided in the current search results. While this compound is mentioned in the context of substances related to DGAT1 deficiency in a study utilizing organoids nih.gov, this reference does not indicate that this compound itself was the subject of investigation within these organoid models for its primary known biological activities (e.g., anti-cancer or anti-HIV). Therefore, detailed research findings on this compound's direct impact or mechanistic studies within organoid or 3D cell culture models are not available in the provided information.

Advanced Analytical and Characterization Methodologies for Pedilstatin Research

Spectroscopic Techniques for Structural Elucidation of Pedilstatin, Metabolites, and Derivatives

Spectroscopic methods are indispensable for determining the intricate three-dimensional structure of complex natural products like this compound.

Nuclear Magnetic Resonance (NMR) spectroscopy has been a cornerstone in the structural elucidation of this compound. Both one-dimensional (1D) and two-dimensional (2D) NMR techniques were instrumental in assigning its complete structure. Specifically, proton (¹H) and carbon-13 (¹³C) NMR spectra provided fundamental information regarding the types and connectivity of atoms within the molecule acs.orgacs.orgresearchgate.net.

For this compound, 2D NMR experiments such as Correlation Spectroscopy (COSY), Total Correlation Spectroscopy (TOCSY), and Heteronuclear Multiple Bond Correlation (HMBC) were employed acs.org. COSY experiments revealed proton-proton correlations, indicating adjacent protons in the molecular structure. TOCSY extended these correlations to entire spin systems, providing insights into larger connected networks of protons. HMBC experiments were particularly valuable for establishing long-range carbon-proton connectivities, which are crucial for piecing together the complex phorbol (B1677699) skeleton and its attached ester groups acs.org. For instance, the A/B cis ring assignment of this compound was confirmed by comparing its ¹³C NMR data with known isomers acs.org.

An illustrative example of NMR data used for this compound's structural assignment includes specific chemical shifts that helped confirm the orientation of protons and carbons. While solid-state NMR was not explicitly mentioned for this compound itself, it is generally applied for non-crystalline forms or when studying interactions in solid phases, offering complementary information to solution-state NMR.

High-Resolution Mass Spectrometry (HRMS) plays a vital role in determining the precise molecular formula of a compound and its derivatives. For this compound, High-Resolution Fast Atom Bombardment (HRFAB) mass spectrometry was used, which accurately determined its molecular formula as C₃₀H₄₀O₇ based on an observed m/z of 535.2657 for the [M+Na]⁺ ion, indicating 11 degrees of unsaturation acs.org.

Mass spectrometry also provides crucial information through fragmentation analysis. For this compound, FAB mass spectroscopy revealed characteristic ion fragments at m/z 373.2 ([M + H]⁺ − 140) and 313.2 ([M + H]⁺ − 140 − 60) acs.org. These fragmentation patterns were key to deducing the presence of two ester groups: a 2Z,4E-octadienoate and an acetate (B1210297) group acs.org. Electron Ionization (EI) mass spectrometry is also used for similar complex organic molecules, providing detailed fragmentation patterns that aid in structural confirmation researchgate.net. The combination of accurate mass measurement and characteristic fragmentation pathways is essential for confirming the identity and structural features of this compound and its potential metabolites.

| Analytical Technique | Key Information Provided for this compound | Reference |

|---|---|---|

| HRFAB-MS | Molecular Formula (C₃₀H₄₀O₇), 11 degrees of unsaturation | acs.org |

| FAB-MS Fragmentation | Presence of 2Z,4E-octadienoate and acetate groups (ion fragments at m/z 373.2 and 313.2) | acs.org |

| ¹H NMR | Proton environments, connectivity | acs.org |

| ¹³C NMR | Carbon skeleton, A/B cis ring assignment | acs.org |

| 2D NMR (COSY, HMBC) | Proton-proton and long-range C-H correlations for structural elucidation | acs.orgresearchgate.net |

X-ray crystallography is a powerful technique for obtaining the definitive three-dimensional structure of crystalline compounds at atomic resolution. While direct X-ray crystallographic data for this compound itself is not explicitly detailed in the provided search results, it has been used to establish the structures of other coumarin (B35378) derivatives isolated from Pedilanthus tithymaloides, the plant source of this compound thepharmajournal.com. This technique is routinely applied to confirm the absolute and relative stereochemistry of complex natural products acs.orgresearchgate.netacs.org. For understanding the mechanism of action of bioactive compounds like this compound, X-ray crystallography would be invaluable for determining the structure of this compound in complex with its biological targets, if suitable crystals can be obtained.

Cryo-Electron Microscopy (Cryo-EM) has revolutionized structural biology, particularly for large biological macromolecules and assemblies that are difficult to crystallize diamond.ac.uknih.govnih.govmdpi.com. It allows for the determination of high-resolution 3D structures of biomolecules in their near-native state diamond.ac.uknih.gov. Given this compound's reported biological activities, such as inhibition of cancer cell growth and protein kinase C acs.orgebi.ac.uknih.gov, Cryo-EM would be a highly relevant technique for studying its interactions with target proteins. This approach could provide atomic-level insights into how this compound binds to and modulates the function of its biological targets, revealing crucial details about its mechanism of action and guiding future research into its biological pathways diamond.ac.uknih.gov.

High-Resolution Mass Spectrometry and Fragmentation Analysis

Chromatographic Separation and Purification Techniques for Research Applications (e.g., HPLC, GC-MS)

Chromatographic techniques are fundamental for the isolation, purification, and analysis of this compound from complex natural extracts.

The initial isolation of this compound from a Pedilanthus sp. involved a series of chromatographic separations acs.org. A methanol (B129727) extract was first subjected to dichloromethane (B109758) (DCM) fractionation, which showed significant activity acs.org. Further purification involved chromatography on Sephadex LH-20, followed by High-Performance Liquid Chromatography (HPLC) acs.org. HPLC is a versatile technique used for both analytical and preparative purposes, enabling the separation of compounds based on their differential affinities for a stationary phase and a mobile phase. Preparative HPLC, in particular, is crucial for obtaining highly pure compounds from crude extracts youtube.com. The use of HPLC was essential in affording this compound as a new phorbol-type terpene acs.org.

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique used for the analysis of volatile and semi-volatile compounds in complex mixtures. This compound has been identified as a component in extracts analyzed by GC-MS thepharmajournal.comthepharmajournal.comsemanticscholar.orgresearchgate.net. GC-MS couples the separation power of gas chromatography with the identification capabilities of mass spectrometry, allowing for the detection and identification of numerous compounds within a sample semanticscholar.org. Liquid Chromatography-Mass Spectrometry (LC-MS), including LC-Q-TOF-MS, is also widely used for metabolite profiling and identification of secondary metabolites in crude plant extracts, including those containing this compound uj.ac.zaresearchgate.net. These techniques are critical for monitoring the purity of this compound during isolation and for analyzing its presence in various research samples.

Bioanalytical Methods for this compound Quantification in Research Samples (e.g., in vitro assay samples, animal tissues)

Accurate quantification of this compound in research samples, such as in vitro assay samples or animal tissues, is essential for understanding its biological effects and pharmacokinetics in a research context. Bioanalytical methods are specifically designed for this purpose, ensuring reliable and precise measurements in complex biological matrices.

For the quantification of this compound in research samples, advanced chromatographic techniques coupled with highly sensitive detectors are typically employed. Liquid Chromatography-Mass Spectrometry/Mass Spectrometry (LC-MS/MS) is the gold standard for such bioanalytical applications due to its high sensitivity, selectivity, and ability to handle complex biological matrices uj.ac.za. While specific details on this compound quantification in animal tissues are not explicitly provided, the reported biological activities (e.g., ED₅₀ values for cell growth inhibition) imply that precise quantification was performed in in vitro assay samples acs.orgebi.ac.uknih.gov.

The development and validation of bioanalytical methods for this compound would involve evaluating several key parameters to ensure their robustness and reliability. These parameters include selectivity, which ensures that the method can distinguish this compound from other components in the sample; linearity, establishing the range over which the concentration of this compound is directly proportional to the detector response; accuracy, measuring how close the measured values are to the true values; and precision, indicating the reproducibility of the measurements gtfch.org. Other critical parameters include the Limit of Quantification (LOQ), which is the lowest concentration that can be reliably quantified, and stability, assessing the stability of this compound in the sample matrix over time gtfch.org. These rigorous validation processes ensure that the quantitative data obtained for this compound in various research contexts are scientifically sound and reliable.

Future Directions and Emerging Research Avenues for Pedilstatin

Exploration of Novel Molecular Targets and Unconventional Mechanisms

While Pedilstatin has been identified as a protein kinase C (PKC) inhibitor, the exploration of novel molecular targets and unconventional mechanisms of action represents a critical future direction acs.orgacs.org. Many effective drugs act via the modulation of multiple proteins rather than single targets, a concept known as polypharmacology nih.gov. Given the complex nature of phorbol (B1677699) esters and their diverse biological effects, this compound may interact with a broader range of cellular components or pathways than currently understood.

Future research could employ:

Target Deconvolution Studies: Utilizing affinity chromatography, chemical proteomics, and CRISPR-based genetic screens to identify direct and indirect binding partners beyond PKC.

Phenotypic Screening: Applying this compound in diverse cell-based assays that measure complex biological outputs (e.g., cell migration, differentiation, metabolic shifts) to uncover new pathways affected by the compound, independent of a preconceived target.

Mechanism-of-Action (MoA) Elucidation: Advanced biochemical and biophysical techniques (e.g., surface plasmon resonance, isothermal titration calorimetry, cryo-electron microscopy) could provide detailed insights into how this compound interacts with its targets at a molecular level, including allosteric modulation or unconventional binding sites.

Investigation of Epigenetic Modulation: Given the role of phorbol esters in cellular signaling, exploring potential epigenetic effects, such as modulation of histone deacetylases (HDACs) or DNA methyltransferases (DNMTs), could reveal novel therapeutic applications.

Integration with Systems Biology and Network Pharmacology Approaches

The integration of this compound research with systems biology and network pharmacology approaches offers a holistic understanding of its effects within complex biological systems rroij.comresearchgate.net. Traditional drug discovery often focuses on a "one-drug, one-target" paradigm, which has limitations for multifactorial diseases rroij.com. Network pharmacology, by contrast, considers the intricate interactions among genes, proteins, metabolites, and signaling pathways, allowing for the identification of multiple therapeutic targets simultaneously rroij.comresearchgate.net.

Applying these approaches to this compound would involve:

Omics Data Integration: Combining transcriptomics, proteomics, and metabolomics data from this compound-treated cells or organisms to construct comprehensive biological networks. This can reveal global changes in gene expression, protein abundance, and metabolic profiles.

Pathway Mapping: Utilizing computational tools to map this compound's known and predicted targets onto biological pathways and networks, identifying key nodes or subnetworks that are significantly perturbed.

Predicting Synergistic Combinations: Leveraging network analysis to identify other compounds that, when combined with this compound, could lead to synergistic therapeutic effects by targeting complementary pathways. This is particularly relevant for complex diseases like cancer or viral infections where multi-target strategies are often more effective rroij.com.

Disease Network Perturbation Analysis: Modeling how this compound perturbs disease-associated networks, potentially revealing its utility in conditions beyond those initially identified.

Development of this compound as a Molecular Probe for Biological Pathway Dissection

This compound's established biological activity, particularly its PKC inhibition, positions it as a strong candidate for development into a molecular probe acs.orgacs.org. Molecular probes are small molecules used to perturb specific biological processes, enabling the dissection of complex cellular pathways and the validation of new drug targets.

Future efforts could focus on:

Structure-Activity Relationship (SAR) Optimization for Selectivity: Modifying the this compound scaffold to enhance its selectivity for specific PKC isoforms or other newly identified targets, creating highly precise tools for biological research.

Derivatization for Imaging and Tracking: Incorporating fluorescent tags or other labels into the this compound structure to enable real-time visualization of its cellular localization, target engagement, and trafficking within living cells.

Affinity-Based Probes: Developing photoaffinity labels or biotinylated versions of this compound to capture and identify its direct protein interactors in a cellular context, providing definitive evidence of target binding.

Activity-Based Protein Profiling (ABPP): Designing this compound-derived probes that covalently label active enzymes, allowing for the assessment of target engagement and pathway activity in complex biological samples.

Potential for Scaffold Repurposing in Academic Research beyond its Initial Identification

The core chemical scaffold of this compound, a phorbol ester, is a well-known class of natural products with diverse biological activities nih.govrsc.org. The potential for scaffold repurposing in academic research extends beyond its initial identification as an anti-leukemia and anti-HIV agent acs.orgacs.org. This involves using the fundamental structural framework of this compound as a starting point for designing new compounds with altered or enhanced properties.

This avenue could include:

Synthetic Analogue Generation: Synthesizing a library of this compound analogues with systematic modifications to its side chains and core structure to explore new chemical space and identify compounds with improved potency, selectivity, or novel activities.

Fragment-Based Drug Discovery (FBDD): Deconstructing the this compound structure into smaller fragments and using these as starting points for de novo drug design, potentially leading to simpler, more synthesizable compounds with desired biological profiles.

Targeting Related Phorbol Ester Binding Proteins: Investigating whether modifications to the this compound scaffold can lead to selective modulation of other proteins known to bind phorbol esters, such as RasGRP or Munc13, thereby expanding its therapeutic scope.

Exploration of Non-Oncological Applications: Given the diverse roles of PKC and related signaling pathways, repurposing the this compound scaffold for applications in neurodegenerative diseases, inflammatory conditions, or metabolic disorders.

Application of Artificial Intelligence and Machine Learning in this compound Research and Discovery

Artificial intelligence (AI) and machine learning (ML) are rapidly transforming drug discovery and development by enabling the rapid and effective analysis of vast volumes of biological and chemical data mdpi.comnih.govresearchgate.net. Applying these technologies to this compound research can significantly accelerate its development and broaden its understanding.

Specific applications include:

Predictive Modeling of Activity and Selectivity: Using ML algorithms trained on large datasets of small molecule-protein interactions to predict this compound's activity against novel targets and to optimize its selectivity profile mdpi.comnih.govresearchgate.net.

De Novo Design of Analogues: Employing generative AI models to design novel this compound analogues with desired physicochemical properties and predicted biological activities, potentially overcoming limitations of traditional synthetic chemistry researchgate.net.

Virtual Screening and Lead Optimization: Utilizing AI-driven virtual screening to identify compounds structurally similar to this compound that may possess similar or enhanced activities, and to optimize lead compounds for improved potency and drug-likeness mednexus.orgnih.gov.

Pharmacokinetic and ADMET Prediction: Applying ML models to predict this compound's absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties, guiding rational design and reducing experimental burden researchgate.net.

Data Mining and Knowledge Graph Construction: Using natural language processing (NLP) and other AI techniques to extract and synthesize information about this compound from scientific literature and databases, constructing knowledge graphs that reveal hidden connections and inform new hypotheses mdpi.comnih.gov.

Q & A

Basic Research Questions

Q. What experimental design frameworks are recommended for initial pharmacological studies of Pedilstatin?

- Methodological Answer : Use a hypothesis-driven approach with in vitro and in vivo models to assess this compound’s bioactivity. For in vitro studies, employ dose-response assays (e.g., IC50 determination) using cell lines relevant to the compound’s hypothesized mechanism. In vivo models should follow ARRIVE guidelines for ethical reproducibility . Include controls for solvent effects and batch variability. Pilot studies should precede large-scale experiments to optimize parameters (e.g., exposure time, concentration ranges) .

Q. How should researchers formulate hypotheses to evaluate this compound’s mechanism of action?

- Methodological Answer : Apply the PICO framework (Population/Problem, Intervention, Comparison, Outcome) to structure hypotheses. Example: "Does this compound (Intervention) inhibit [specific enzyme/pathway] (Population) compared to [existing inhibitor] (Comparison), as measured by [kinetic assay/transcriptomic analysis] (Outcome)?" . Validate hypotheses with literature reviews of structurally analogous compounds and pathway databases (e.g., KEGG, Reactome).

Q. What criteria define robust data collection for this compound’s pharmacokinetic profiling?

- Methodological Answer : Collect time-series data on absorption, distribution, metabolism, and excretion (ADME) using LC-MS/MS or radiolabeled tracing. Ensure triplicate measurements per timepoint and account for inter-individual variability in in vivo models. Adhere to FDA guidelines for bioanalytical method validation (precision, accuracy, stability) .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound’s efficacy data across different experimental models?

- Methodological Answer : Apply principal contradiction analysis to identify variables influencing divergent results. For example, discrepancies between in vitro and in vivo efficacy may arise from bioavailability differences. Use sensitivity analysis to quantify the impact of confounding factors (e.g., metabolic degradation, protein binding). Cross-validate findings with orthogonal assays (e.g., SPR for binding affinity vs. functional cellular assays) .

Q. What statistical methods are appropriate for analyzing dose-dependent toxicity in this compound studies?

- Methodological Answer : Use non-linear regression models (e.g., log-logistic curves) to calculate LD50/LC50 values. For longitudinal toxicity data, apply mixed-effects models to account for repeated measures. Report confidence intervals and effect sizes (Cohen’s d for magnitude). Validate assumptions with Shapiro-Wilk normality tests and Levene’s homogeneity of variance .

Q. How should multi-omics datasets (transcriptomic, proteomic) be integrated to elucidate this compound’s polypharmacology?

- Methodological Answer : Employ systems biology approaches :

- Pathway enrichment analysis (GSEA, DAVID) to identify overrepresented biological processes.

- Network pharmacology tools (Cytoscape, STRING) to map compound-target-disease interactions.

- Machine learning (LASSO regression, random forests) to prioritize high-confidence targets from high-dimensional data .

Q. What strategies mitigate bias in preclinical efficacy studies of this compound?

- Methodological Answer : Implement blinded randomization in animal studies and use automated high-content screening to reduce observer bias in in vitro assays. For in silico studies, apply permutation testing to validate docking scores. Disclose all conflicts of interest and raw data in supplementary materials to enable third-party verification .

Data Validation & Reproducibility

Q. How can researchers ensure reproducibility of this compound’s synthesis and characterization?

- Methodological Answer : Document synthesis protocols using CHEM21 guidelines , including purity thresholds (≥95% by HPLC), spectral data (NMR, HRMS), and batch-specific QC metrics. For crystalline compounds, provide XRD data and CIF files. Share protocols via repositories like Zenodo or Protocols.io to facilitate replication .

Q. What validation steps are critical for this compound’s in silico docking studies?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.